Tetradecanoyl chloride, 2-bromo-
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Overview
Description
Tetradecanoyl chloride, 2-bromo- is a chemical compound with the molecular formula C14H26BrClO. It is a derivative of tetradecanoic acid, where a bromine atom is attached to the second carbon and a chlorine atom is attached to the carbonyl carbon. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecanoyl chloride, 2-bromo- can be synthesized through the bromination of tetradecanoyl chloride. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the second carbon position .
Industrial Production Methods
Industrial production of tetradecanoyl chloride, 2-bromo- involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as purification and distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tetradecanoyl chloride, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Reduction Reactions: The compound can be reduced to form tetradecanoyl chloride or other reduced products.
Oxidation Reactions: It can undergo oxidation to form corresponding acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base or under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of tetradecanoyl chloride or tetradecanol.
Oxidation: Formation of tetradecanoic acid or other oxidized derivatives.
Scientific Research Applications
Tetradecanoyl chloride, 2-bromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tetradecanoyl chloride, 2-bromo- involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms make it a versatile compound for various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
Similar Compounds
Tetradecanoyl chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromotetradecanoic acid: Contains a carboxylic acid group instead of the acyl chloride group, leading to different reactivity and applications.
Uniqueness
Tetradecanoyl chloride, 2-bromo- is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
53411-22-6 |
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Molecular Formula |
C14H26BrClO |
Molecular Weight |
325.71 g/mol |
IUPAC Name |
2-bromotetradecanoyl chloride |
InChI |
InChI=1S/C14H26BrClO/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3 |
InChI Key |
NQGSQVLNRHHKHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)Cl)Br |
Origin of Product |
United States |
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